molecular formula C22H30N2 B14607486 1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- CAS No. 60550-26-7

1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)-

Cat. No.: B14607486
CAS No.: 60550-26-7
M. Wt: 322.5 g/mol
InChI Key: RCSDBIDMQVLMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)-: is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a cyclohexane core with two pyrrole rings attached, each substituted with methyl and propenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- involves multiple steps, typically starting with the preparation of the pyrrole rings. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron(III) chloride . The cyclohexane core can be introduced through a Diels-Alder reaction, followed by functional group modifications to attach the pyrrole rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Alkyl halides, sulfonyl chlorides, polar solvents, mild heating.

Major Products:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Propyl-substituted pyrroles.

    Substitution: N-alkyl or N-sulfonyl pyrroles.

Scientific Research Applications

1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The propenyl groups may enhance its binding affinity and specificity, leading to desired biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(2-propenyl)- stands out due to its unique cyclohexane core and propenyl substitutions. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

60550-26-7

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

4-methyl-2-[4-(4-methyl-1-prop-2-enylpyrrol-2-yl)cyclohexyl]-1-prop-2-enylpyrrole

InChI

InChI=1S/C22H30N2/c1-5-11-23-15-17(3)13-21(23)19-7-9-20(10-8-19)22-14-18(4)16-24(22)12-6-2/h5-6,13-16,19-20H,1-2,7-12H2,3-4H3

InChI Key

RCSDBIDMQVLMHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3CC=C)C)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.